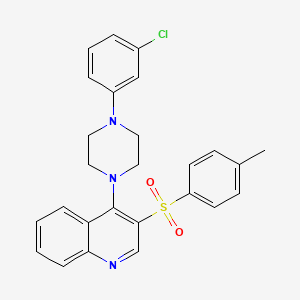

4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline” is a complex organic compound that contains a piperazine ring, a quinoline ring, and a tosyl group. Piperazine rings are common in many pharmaceuticals due to their ability to modulate the pharmacokinetic properties of a drug . Quinoline is a heterocyclic aromatic organic compound and it is also found in many important drugs . The tosyl group (Ts) is a functional group with the formula CH3C6H4SO2. It is often used as a protecting group for amines .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the piperazine, quinoline, and tosyl groups all contributing to its overall shape and properties . The presence of the nitrogen atoms in the piperazine and quinoline rings could potentially allow for hydrogen bonding .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring and the aromatic quinoline and tosyl groups could affect its solubility, melting point, and other properties .

Applications De Recherche Scientifique

Anticancer Activities

4-Aminoquinoline derivatives, including those related to 4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline, have been explored for their potential anticancer properties. A study on 4-aminoquinoline derived sulfonyl analogs found that these compounds exhibited significant cytotoxicity against breast tumor cell lines. Compound VR23, closely related to the specified chemical, showed promise due to its selective toxicity towards cancer cells over non-cancer cells and its ability to induce cell cycle arrest and apoptosis in cancer cells, suggesting potential as a less toxic anticancer agent (Solomon, Pundir, & Lee, 2019).

Antimicrobial Properties

Research on quinazoline and piperazine derivatives has demonstrated antimicrobial potential. A study on 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives showed significant antimicrobial activity against various pathogens, indicating the utility of such compounds in developing new antimicrobial agents (Mehta et al., 2019).

Antidepressant Potential

The antidepressant potential of 4-phenylquinoline derivatives has been evaluated, with some compounds showing activity comparable to or slightly more potent than imipramine, a well-known antidepressant. This research suggests the possibility of developing new antidepressant drugs from 4-phenylquinoline derivatives (Alhaider, Abdelkader, & Lien, 1985).

Luminescent Properties and Photo-Induced Electron Transfer

Studies on naphthalimide derivatives with piperazine substituents, similar in structure to the specified chemical, have revealed interesting luminescent properties and photo-induced electron transfer (PET) capabilities. These properties are of interest for the development of new materials for optical applications, including pH probes and fluorescent markers (Gan et al., 2003).

Corrosion Inhibition

Research on 8-Hydroxyquinoline-based piperazine derivatives has demonstrated their effectiveness as corrosion inhibiting additives for steel in acidic environments. These findings are significant for industrial applications, where corrosion resistance is crucial (El faydy et al., 2020).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that piperazine derivatives, which this compound is a part of, are commonly found in a variety of pharmaceuticals and can interact with a wide range of targets such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . This suggests that the compound might interact with its targets to alter their function, leading to changes in the biochemical processes within the body.

Biochemical Pathways

Given the wide range of potential targets for piperazine derivatives , it’s plausible that this compound could influence multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

The solubility of a similar compound, 3-[4-(3-chlorophenyl)piperazin-1-yl]propanol, in dmso and methanol suggests that the compound might have good bioavailability.

Result of Action

Some piperazine derivatives have shown promising antibacterial activity , suggesting that this compound might also have similar effects.

Propriétés

IUPAC Name |

4-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O2S/c1-19-9-11-22(12-10-19)33(31,32)25-18-28-24-8-3-2-7-23(24)26(25)30-15-13-29(14-16-30)21-6-4-5-20(27)17-21/h2-12,17-18H,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFKUQYJWCCTIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2842494.png)

![2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2842495.png)

![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2842496.png)

![8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2842498.png)

![4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2842503.png)

![1-[4-(Oxetan-3-yl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2842507.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]adamantane-1-carboxamide](/img/structure/B2842511.png)

![N-(cyanomethyl)-4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-propylbenzamide](/img/structure/B2842516.png)